2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide typically involves the reaction of 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide. The reaction is carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioacetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit enzymes like tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell growth and survival . Additionally, its antimicrobial action may involve the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Shares a similar triazole-pyridine structure but lacks the acetamide group.
N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide: A derivative with additional substituents that may enhance its biological activity.
Uniqueness
2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridine rings, along with the thioacetamide group, allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C9H10N6OS |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H10N6OS/c10-7(16)5-17-9-14-13-8(15(9)11)6-1-3-12-4-2-6/h1-4H,5,11H2,(H2,10,16) |
InChI Key |
XASCXRDOBYJPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(N2N)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.